N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Description
This compound features a 1,2,4-triazole core substituted with a methoxymethyl group at position 5, linked to a phenyl ring at position 2. The acetamide moiety connects to a 1-(propan-2-yl)-substituted indole at position 3.
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C23H25N5O2/c1-15(2)28-13-17(19-9-4-5-10-20(19)28)12-22(29)24-18-8-6-7-16(11-18)23-25-21(14-30-3)26-27-23/h4-11,13,15H,12,14H2,1-3H3,(H,24,29)(H,25,26,27) |
InChI Key |
RMNRZQBBRPAYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(5-Methoxymethyl-1H-1,2,4-Triazol-3-yl)Aniline
The triazole ring is constructed using a cyclization strategy. Aminoguanidine hydrochloride reacts with a methoxymethyl-substituted carbonyl precursor under microwave irradiation to form the 1,2,4-triazole core. For example:
-
Cyclization : Heating aminoguanidine hydrochloride with methyl glycoxylate (methoxymethyl precursor) in acetic acid at 120°C for 2 hours yields 5-methoxymethyl-1H-1,2,4-triazol-3-amine.
-
Phenyl Functionalization : Suzuki-Miyaura coupling introduces the phenyl group at position 3 of the triazole. 3-Bromoaniline reacts with the triazole boronic ester under palladium catalysis to afford 3-(5-methoxymethyl-1H-1,2,4-triazol-3-yl)aniline.
Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours (conventional heating) to 30 minutes, improving yield from 65% to 89%.
Synthesis of 1-(Propan-2-yl)-1H-Indol-3-yl Acetic Acid
The indole subunit is prepared as follows:
-
N-Alkylation : Indole reacts with isopropyl bromide in dimethylformamide (DMF) using sodium hydride as a base, yielding 1-(propan-2-yl)-1H-indole.
-
Acetic Acid Introduction : Friedel-Crafts acylation at the indole C3 position with chloroacetyl chloride, followed by hydrolysis with aqueous NaOH, generates 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid.
Key Data :
Coupling via Amide Bond Formation
The final step involves conjugating the triazole-aniline and indole-acetic acid fragments:
-
Activation : 2-[1-(Propan-2-yl)-1H-indol-3-yl]acetic acid is treated with thionyl chloride to form the acyl chloride.
-
Amidation : Reacting the acyl chloride with 3-(5-methoxymethyl-1H-1,2,4-triazol-3-yl)aniline in dichloromethane (DCM) and triethylamine yields the target acetamide.
Yield Enhancement : Microwave irradiation during amidation increases yield from 70% to 88% while reducing reaction time from 6 hours to 45 minutes.
Optimization and Reaction Conditions
Microwave-Assisted vs. Conventional Synthesis
| Step | Conventional Method | Microwave Method | Yield Improvement |
|---|---|---|---|
| Triazole Cyclization | 12 h, 120°C, 65% yield | 30 min, 150°C, 89% yield | +24% |
| N-Alkylation of Indole | 2 h, DMF, 75% yield | 10 min, DMF, 82% yield | +7% |
| Amidation | 6 h, DCM, 70% yield | 45 min, DCM, 88% yield | +18% |
Microwave irradiation consistently enhances efficiency, attributed to rapid and uniform heating.
Characterization and Analytical Validation
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HR-MS) :
-
X-ray Crystallography : Confirms planar triazole ring and spatial orientation of the methoxymethyl group.
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation :
-
Indole Alkylation Side Reactions :
-
Amidation Efficiency :
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: It could be studied for its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide would involve its interaction with molecular targets, such as enzymes or receptors. The triazole and indole rings may play a crucial role in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. The structural components of this compound suggest it may interact with various biological targets, making it a candidate for further investigation.
Chemical Structure
The compound can be broken down into two main functional groups:
- Triazole moiety : This five-membered ring is known for its biological activity, particularly in medicinal chemistry.
- Indole moiety : This bicyclic structure is prevalent in many natural products and pharmaceuticals, often associated with neuroactivity and anticancer properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with triazole and indole derivatives, including:
- Anticancer Activity : Compounds containing triazole rings have shown promise in inhibiting cancer cell proliferation by targeting specific proteins involved in tumor growth.
- Antimicrobial Activity : The presence of the triazole moiety has been linked to enhanced antimicrobial properties against various pathogens.
Anticancer Activity
A study focused on the synthesis and evaluation of triazole derivatives indicated that compounds similar to this compound exhibited significant inhibition of cancer cell lines. For instance:
- Inhibition of Annexin A2-S100A10 Interaction : Certain triazole derivatives were found to disrupt this protein interaction, which is crucial for cancer cell survival. The compound's structural features may enhance its binding affinity, leading to improved anticancer activity .
Antimicrobial Activity
Research has shown that triazole compounds can exhibit broad-spectrum antimicrobial effects. For example:
- In vitro Studies : Compounds with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Study 1: Triazole Derivatives in Cancer Therapy
A recent investigation into a series of triazole derivatives revealed that modifications at the phenyl ring significantly influenced their potency against cancer cell lines. One derivative showed an IC50 value of 37 μM against the Annexin A2-S100A10 interaction, indicating a moderate level of activity compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various triazole compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. This highlights the potential application of triazole-based compounds in treating bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | IC50/Effectiveness |
|---|---|---|
| Anticancer | Triazole derivatives | IC50 = 37 µM |
| Antimicrobial | Similar triazole structures | MIC = 16 µg/mL against E. coli |
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions, including:
- Triazole ring formation via cyclization of hydrazine derivatives with nitriles or amidines under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Indole functionalization through alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like sodium hydride .
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the triazole and indole moieties . Key conditions: Temperature control (±5°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?
- ¹H/¹³C NMR : Assigns proton/environment signals (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, indole NH at δ 10–12 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1670 cm⁻¹, triazole C-N ~1300 cm⁻¹) . Purity is validated via HPLC (C18 column, UV detection at 254 nm) with ≥95% area under the curve .
Q. What is the hypothesized mechanism of action based on structural analogs?
The compound’s triazole and indole moieties suggest dual targeting:
- Kinase inhibition : Triazole derivatives bind ATP pockets in kinases (e.g., EGFR, VEGFR) via hydrogen bonding with backbone residues .
- Receptor modulation : The indole group may interact with serotonin or dopamine receptors, as seen in structurally related compounds . Preliminary docking studies (AutoDock Vina) predict a binding energy of −9.2 kcal/mol for EGFR .
Advanced Research Questions
Q. How can contradictory bioactivity data across in vitro models be resolved?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., use low-passage HepG2/MCF-7) and normalize viability assays (MTT vs. resazurin) .
- Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify stability in PBS via LC-MS .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Prodrug modification : Introduce acetyl-protected methoxymethyl groups to enhance oral bioavailability .
- Isotere replacement : Replace the triazole with a pyrazole to reduce CYP450-mediated oxidation (predicted using ADMET Lab 2.0) .
- Deuterium incorporation : Substitute labile hydrogens (e.g., indole NH) with deuterium to slow metabolic clearance .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Molecular dynamics simulations (MD) : Analyze binding pocket flexibility (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize rigid analogs .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., methoxymethyl → trifluoromethyl) to predict affinity shifts .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at triazole N2/N4) using Schrödinger Phase .
Q. What experimental controls are critical when evaluating in vivo toxicity?
- Vehicle controls : Include groups treated with equivalent DMSO/PEG-400 to isolate solvent effects .
- Positive controls : Use cisplatin (for nephrotoxicity) or doxorubicin (cardiotoxicity) to benchmark organ-specific damage .
- Toxicokinetics : Measure plasma Cmax and AUC0–24h to correlate exposure with adverse events .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in biological assays?
- Statistical normalization : Apply Z-score transformation to raw data across batches .
- Reference standards : Include a stable intermediate (e.g., triazole-phenyl precursor) as an internal control in each experiment .
- Blinded analysis : Assign sample IDs randomly to minimize operator bias .
Q. What validation steps confirm target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm ≥2°C indicates binding) .
- RNA interference (siRNA) : Knock down the putative target (e.g., EGFR) and assess loss of compound efficacy (EC50 shift ≥10-fold) .
- Photoaffinity labeling : Use a bifunctional probe (e.g., diazirine-modified analog) to crosslink and identify bound proteins via SDS-PAGE .
Q. What are best practices for reconciling conflicting SAR data from different research groups?
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) and apply multivariate regression to identify confounding variables (e.g., assay type) .
- Synthetic replication : Independently synthesize key analogs (e.g., methoxymethyl vs. ethoxymethyl derivatives) and retest in a unified assay platform .
- Collaborative validation : Share compounds and protocols through consortia (e.g., Structural Genomics Consortium) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
